

An In-depth Technical Guide to 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Chloro-6-(3-nitrophenyl)pyridazine
Cat. No.:	B1357126

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of **3-Chloro-6-(3-nitrophenyl)pyridazine**. The information is curated for professionals in chemical research and drug development, with a focus on detailed experimental protocols and structured data presentation.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the compound is **3-Chloro-6-(3-nitrophenyl)pyridazine**.

Identifier	Value
IUPAC Name	3-Chloro-6-(3-nitrophenyl)pyridazine
CAS Number	58059-33-9
Molecular Formula	C ₁₀ H ₆ ClN ₃ O ₂
Molecular Weight	235.63 g/mol
Canonical SMILES	C1=CC(=CC(=C1)--INVALID-LINK-- [O-])C2=CC=C(NN=C2)Cl

Synthesis and Experimental Protocols

The synthesis of **3-Chloro-6-(3-nitrophenyl)pyridazine** is typically achieved through a two-step process. The first step involves the formation of the pyridazinone core, followed by a chlorination reaction. While a specific protocol for this exact molecule is not readily available in published literature, a reliable synthetic route can be constructed based on established methods for analogous compounds.

Step 1: Synthesis of 6-(3-nitrophenyl)pyridazin-3(2H)-one

This step involves the reaction of a suitable keto-acid with hydrazine hydrate. The keto-acid precursor, 4-(3-nitrophenyl)-4-oxobutanoic acid, can be synthesized via Friedel-Crafts acylation of nitrobenzene with succinic anhydride.

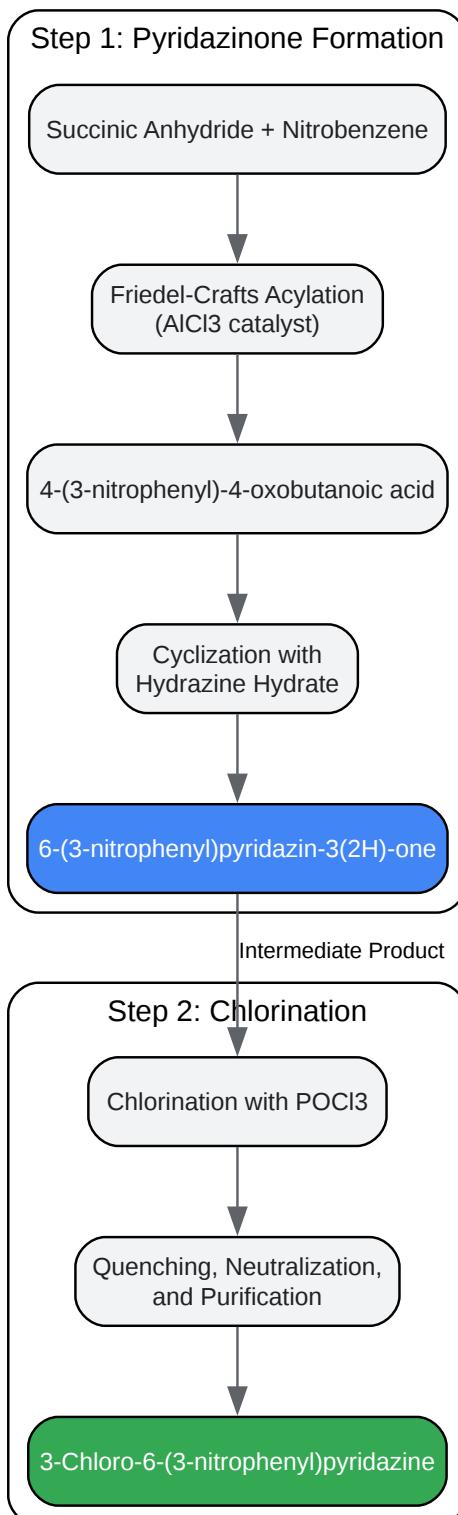
Experimental Protocol:

- Preparation of 4-(3-nitrophenyl)-4-oxobutanoic acid:
 - To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent), add succinic anhydride portion-wise at a controlled temperature.
 - Add nitrobenzene dropwise to the reaction mixture.
 - Heat the mixture and maintain it at a specific temperature for several hours to drive the reaction to completion.
 - Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
 - The resulting precipitate, 4-(3-nitrophenyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and can be purified by recrystallization.
- Cyclization to 6-(3-nitrophenyl)pyridazin-3(2H)-one:

- Dissolve 4-(3-nitrophenyl)-4-oxobutanoic acid in a suitable solvent such as ethanol or acetic acid.
- Add hydrazine hydrate to the solution.
- Reflux the reaction mixture for several hours.
- Upon cooling, the product, 6-(3-nitrophenyl)pyridazin-3(2H)-one, will precipitate.
- Collect the solid by filtration, wash with a cold solvent, and dry.

Step 2: Chlorination to 3-Chloro-6-(3-nitrophenyl)pyridazine

The pyridazinone from the previous step is converted to the target chloro-derivative using a chlorinating agent.


Experimental Protocol:

- Chlorination Reaction:
 - To a flask containing 6-(3-nitrophenyl)pyridazin-3(2H)-one, add a chlorinating agent such as phosphorus oxychloride (POCl_3) or a mixture of POCl_3 and PCl_5 .
 - Heat the reaction mixture under reflux for a few hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature.
 - Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
 - Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
 - Collect the crude **3-Chloro-6-(3-nitrophenyl)pyridazine** by filtration.

- Purify the product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain the final compound.

Synthesis Workflow Diagram

Synthesis Workflow for 3-Chloro-6-(3-nitrophenyl)pyridazine

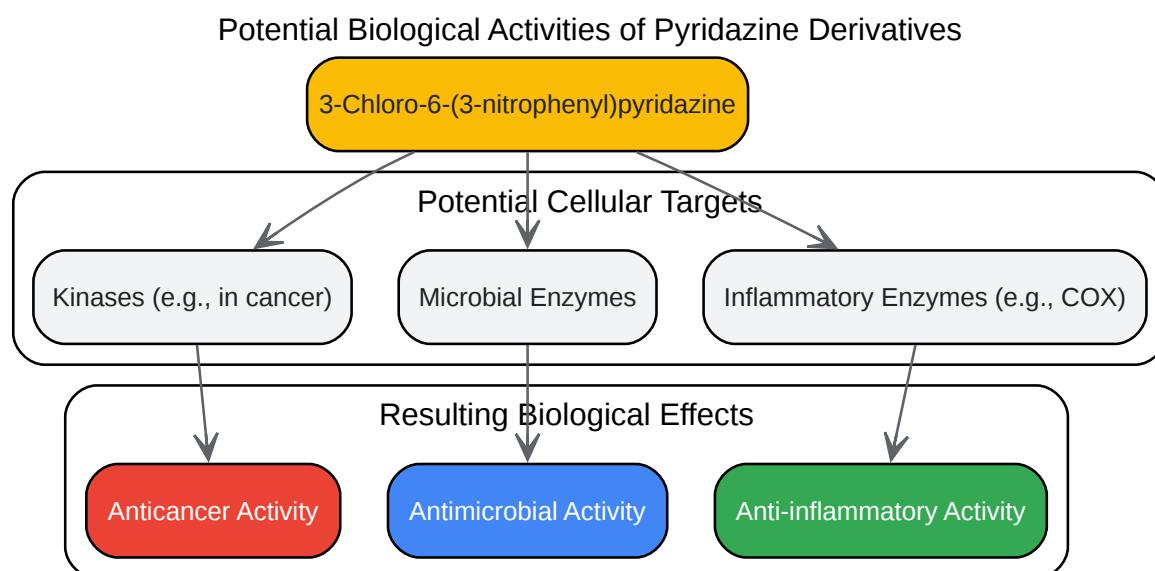
[Click to download full resolution via product page](#)

Caption: General synthetic route for **3-Chloro-6-(3-nitrophenyl)pyridazine**.

Physicochemical Properties

Experimental data for **3-Chloro-6-(3-nitrophenyl)pyridazine** is not extensively reported. The following table includes data for the parent compound, 3-chloro-6-phenylpyridazine, to provide a reference point for expected properties.

Property	3-chloro-6-phenylpyridazine	3-Chloro-6-(3-nitrophenyl)pyridazine (Predicted)
Melting Point	159-161 °C[1]	Likely higher due to the polar nitro group
Boiling Point	Not available	Predicted to be > 400 °C
Solubility	10.3 µg/mL in water at pH 7.4[2]	Expected to have low aqueous solubility
Appearance	Solid[1]	Expected to be a crystalline solid


Potential Biological Activities

While specific biological studies on **3-Chloro-6-(3-nitrophenyl)pyridazine** are limited, the pyridazine and pyridazinone scaffolds are known to be pharmacologically active. Derivatives have shown a broad spectrum of activities, suggesting potential avenues for research into this specific compound.

- **Anticancer Activity:** Many pyridazine derivatives have been investigated for their anticancer properties.[3] They can act through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival. The presence of a nitro group can sometimes enhance cytotoxic activity against tumor cells.
- **Antimicrobial and Antifungal Activity:** The pyridazine nucleus is a common feature in compounds with antimicrobial and antifungal properties.[3] The electron-withdrawing nature of the chloro and nitro substituents may contribute to potential activity against various bacterial and fungal strains.

- Anti-inflammatory Activity: Some pyridazinone derivatives have demonstrated anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase (COX).

Potential Biological Action Pathway

[Click to download full resolution via product page](#)

Caption: Overview of potential therapeutic targets for pyridazine compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-Chloro-6-phenylpyridazine 98 20375-65-9 [sigmaaldrich.com]
2. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-6-(3-nitrophenyl)pyridazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357126#3-chloro-6-3-nitrophenyl-pyridazine-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com